An In-depth Technical Guide to 5-Decanol: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 5-Decanol: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-decanol, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly within the pharmaceutical and drug development sectors.
Chemical Structure and Identification
5-Decanol, a secondary alcohol, is characterized by a ten-carbon aliphatic chain with a hydroxyl group located at the fifth carbon position.
| Identifier | Value |
| IUPAC Name | decan-5-ol[1][2] |
| Chemical Formula | C₁₀H₂₂O[1][3] |
| CAS Number | 5205-34-5[1][3] |
| Molecular Weight | 158.28 g/mol [2] |
| SMILES | CCCCCC(O)CCCC |
| InChI | InChI=1S/C10H22O/c1-3-5-7-9-10(11)8-6-4-2/h10-11H,3-9H2,1-2H3[1] |
Chemical Structure of 5-Decanol
Caption: 2D chemical structure of 5-decanol.
Physicochemical Properties
5-Decanol is a colorless to light yellow liquid at room temperature.[4] Its physical and chemical properties are summarized in the table below.
| Property | Value | Unit |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | 216 (at 760 mmHg) | °C |
| 80 (at 5 mmHg)[3] | °C | |
| Melting Point | 9[3] | °C |
| Density | 0.826 | g/cm³ |
| Flash Point | 87.1[3] | °C |
| Refractive Index | 1.434 | - |
| Solubility | Moderately soluble in water, soluble in ethanol (B145695) and ether.[4] | - |
| logP (Octanol/Water Partition Coefficient) | 3.1178 | - |
Experimental Protocols
Synthesis of 5-Decanol
A common and effective method for the laboratory synthesis of 5-decanol is through the Grignard reaction, which involves the reaction of an appropriate Grignard reagent with an aldehyde. An alternative route is the reduction of the corresponding ketone, 5-decanone.
Synthesis of 5-Decanol via Grignard Reaction
Caption: Workflow for the synthesis of 5-decanol via Grignard reaction.
Experimental Procedure (Grignard Synthesis):
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise to initiate the formation of pentylmagnesium bromide.
-
Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of pentanal in anhydrous diethyl ether dropwise with vigorous stirring.
-
Work-up: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The crude 5-decanol can be purified by fractional distillation under reduced pressure or by column chromatography.
Spectroscopic Analysis
The structure of 5-decanol can be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of 5-decanol will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region.
-
Mass Spectrometry (MS): The electron ionization mass spectrum of 5-decanol does not typically show a strong molecular ion peak (m/z 158). Common fragmentation patterns include the loss of water and alpha-cleavage, leading to fragment ions at m/z 87 and 59.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a multiplet for the proton attached to the carbon bearing the hydroxyl group (CH-OH) around 3.6 ppm. The methyl protons will appear as a triplet around 0.9 ppm, and the methylene (B1212753) protons will be observed as a series of multiplets in the region of 1.2-1.6 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbon attached to the hydroxyl group (C-OH) around 72 ppm. The carbons of the alkyl chain will resonate in the range of 14-40 ppm.
-
Applications in Drug Development
Long-chain alcohols, including 5-decanol, have garnered interest in the pharmaceutical field, primarily for their role as penetration enhancers in transdermal drug delivery systems.
Mechanism of Action as a Penetration Enhancer
5-Decanol enhances the permeation of drugs through the skin by disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the epidermis. This disruption increases the fluidity of the lipid bilayers, thereby reducing the barrier function of the skin and allowing for greater drug penetration.
Mechanism of Skin Penetration Enhancement by 5-Decanol
Caption: Mechanism of 5-decanol as a skin penetration enhancer.
Experimental Protocol for In Vitro Skin Permeation Studies
The efficacy of 5-decanol as a penetration enhancer can be evaluated using in vitro skin permeation studies with Franz diffusion cells.[5][6][7]
Experimental Workflow for In Vitro Skin Permeation Study
Caption: Workflow for an in vitro skin permeation study.
Experimental Procedure:
-
Skin Preparation: Excised skin (e.g., porcine ear skin) is prepared by removing subcutaneous fat and hair.[6]
-
Franz Diffusion Cell Setup: The prepared skin is mounted between the donor and receptor compartments of the Franz diffusion cell. The receptor compartment is filled with a suitable buffer solution and maintained at 32°C.[5][7]
-
Dosing: The drug formulation, with or without 5-decanol, is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh buffer.[5]
-
Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation profile and calculate the flux and enhancement ratio.
Other Potential Applications
Beyond its role as a penetration enhancer, 5-decanol and other long-chain alcohols have been investigated for their antimicrobial properties. Studies have shown that decanol exhibits antibacterial activity against various bacteria, which may be attributed to its ability to disrupt the cell membrane. This suggests potential applications in the development of topical antiseptic formulations.
Safety and Handling
5-Decanol is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It may cause skin and eye irritation.[4] Personal protective equipment, including safety glasses and gloves, should be worn when handling this chemical.
Conclusion
5-Decanol is a secondary alcohol with well-defined chemical and physical properties. Its synthesis is readily achievable through established organic chemistry reactions. The primary application of 5-decanol in the field of drug development is as a penetration enhancer for transdermal drug delivery, a role that is attributed to its ability to fluidize the lipid bilayers of the stratum corneum. Further research into its antimicrobial properties may unveil additional therapeutic applications. This guide provides a foundational understanding of 5-decanol for researchers and professionals engaged in chemical synthesis and pharmaceutical formulation development.
References
- 1. 5-Decanol [webbook.nist.gov]
- 2. Decan-5-ol | C10H22O | CID 99868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
